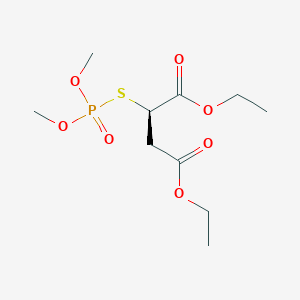
(R)-Malaoxon
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(R)-malaoxon is a diethyl 2-[(dimethoxyphosphoryl)thio]succinate that is the R-enantiomer of malaoxon. It is an enantiomer of a (S)-malaoxon.
Scientific Research Applications
1. Toxic Effects on Cellular Metabolism
(R)-Malaoxon has been studied for its toxic effects on cellular metabolism, specifically in liver cells. In a study by Yan et al. (2019), HepG2 cells treated with (R)-Malaoxon exhibited significant oxidative stress and disturbances in amino acid metabolism, as well as pro-inflammatory responses. This study highlights the importance of understanding the differential effects of pesticide enantiomers and metabolites on mammalian cells (Yan et al., 2019).
2. Photocatalysis and Photolysis Studies
(R)-Malaoxon has been the subject of research focusing on photocatalysis and photolysis, specifically in relation to other chemicals like malathion and isomalathion. Studies by Bavcon Kralj et al. (2007) evaluated the degradation kinetics, toxicity, and transformation products of (R)-Malaoxon under various experimental conditions. This research provides valuable insights into the environmental impact and degradation pathways of (R)-Malaoxon (Bavcon Kralj et al., 2007).
3. Genotoxicity and Protective Effects of Antioxidants
(R)-Malaoxon's genotoxic effects have been a subject of interest in scientific research. Błasiak and Stankowska (2001) investigated the DNA-damaging effects of (R)-Malaoxon on human lymphocytes and found that it can cause oxidative DNA damage. The study also explored the protective effects of α-tocopherol (vitamin E) against this damage, suggesting potential strategies for mitigating the genotoxic effects of (R)-Malaoxon (Błasiak & Stankowska, 2001).
4. Bioactivation in the Human Liver
Research by Buratti et al. (2005) provided insights into the bioactivation of (R)-Malaoxon in the human liver. This study focused on understanding the cytochrome P450 isoforms involved in the metabolism of (R)-Malaoxon and its parent compound, malathion. These findings are significant for understanding the metabolic pathways and potential risks associated with exposure to (R)-Malaoxon (Buratti et al., 2005).
properties
Product Name |
(R)-Malaoxon |
|---|---|
Molecular Formula |
C10H19O7PS |
Molecular Weight |
314.29 g/mol |
IUPAC Name |
diethyl (2R)-2-dimethoxyphosphorylsulfanylbutanedioate |
InChI |
InChI=1S/C10H19O7PS/c1-5-16-9(11)7-8(10(12)17-6-2)19-18(13,14-3)15-4/h8H,5-7H2,1-4H3/t8-/m1/s1 |
InChI Key |
WSORODGWGUUOBO-MRVPVSSYSA-N |
Isomeric SMILES |
CCOC(=O)C[C@H](C(=O)OCC)SP(=O)(OC)OC |
Canonical SMILES |
CCOC(=O)CC(C(=O)OCC)SP(=O)(OC)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



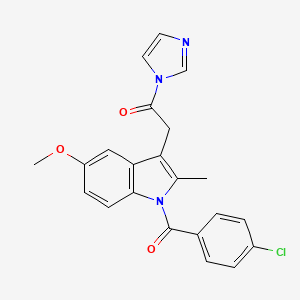

![1-(4-fluorophenyl)-3-[[2-(4-methylphenyl)-1,3-dioxo-7,7a-dihydro-3aH-octahydro-1H-4,7-epoxyisoindol-4-yl]methyl]thiourea](/img/structure/B1254643.png)

![2-(3,4-dihydroxyphenyl)-6-[[(1S)-2,2-dimethyl-6-methylidenecyclohexyl]methyl]-5-hydroxy-7-methoxychromen-4-one](/img/structure/B1254645.png)

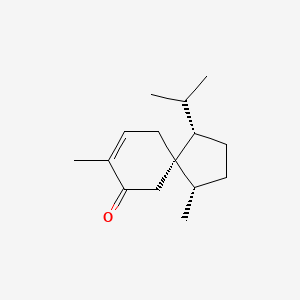

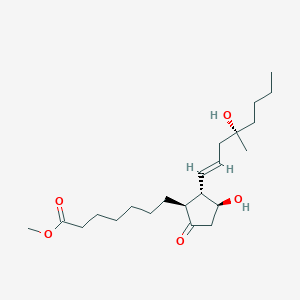
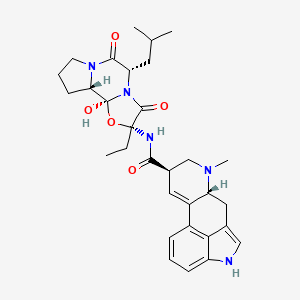
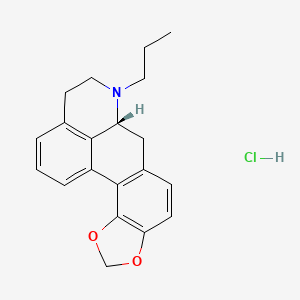
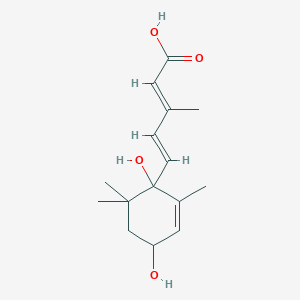
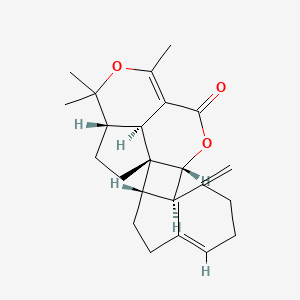
![(2S,5S)-5-Hydroxymethyl-2-isopropyl-1-methyl-1,2,4,5-tetrahydro-benzo[e][1,4]diazepin-3-one](/img/structure/B1254660.png)